![molecular formula C12H14O3 B13815720 Methyl 3-[4-(oxiran-2-yl)phenyl]propanoate CAS No. 6304-01-4](/img/structure/B13815720.png)
Methyl 3-[4-(oxiran-2-yl)phenyl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[4-(oxiran-2-yl)phenyl]propanoate is an organic compound with the molecular formula C13H14O3 It is characterized by the presence of an oxirane (epoxide) ring attached to a phenyl group, which is further connected to a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-[4-(oxiran-2-yl)phenyl]propanoate can be synthesized through several methods. One common approach involves the reaction of 4-hydroxyphenylpropanoic acid with epichlorohydrin in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a solvent like acetone . The product is then purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[4-(oxiran-2-yl)phenyl]propanoate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, forming different substituted products.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols can react with the epoxide ring in the presence of a base.
Major Products Formed
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the ester group.
Substituted Phenylpropanoates: Produced through nucleophilic substitution reactions.
Scientific Research Applications
Methyl 3-[4-(oxiran-2-yl)phenyl]propanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive epoxide group.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and resins, where its epoxide group can undergo polymerization reactions.
Mechanism of Action
The mechanism of action of Methyl 3-[4-(oxiran-2-yl)phenyl]propanoate primarily involves the reactivity of its epoxide ring. The epoxide group is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical transformations, including ring-opening reactions and polymerizations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or catalysts used.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[4-(2,3-epoxypropoxy)phenyl]propanoate: Similar structure with an epoxide ring, used in similar applications.
Methyl 3-[4-(oxiranylmethoxy)phenyl]propanoate: Another epoxide-containing ester with comparable reactivity.
Uniqueness
Methyl 3-[4-(oxiran-2-yl)phenyl]propanoate is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. Its combination of an epoxide ring and an ester group makes it a versatile intermediate in organic synthesis and industrial applications.
Properties
CAS No. |
6304-01-4 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl 3-[4-(oxiran-2-yl)phenyl]propanoate |
InChI |
InChI=1S/C12H14O3/c1-14-12(13)7-4-9-2-5-10(6-3-9)11-8-15-11/h2-3,5-6,11H,4,7-8H2,1H3 |
InChI Key |
JGYZKGPUEIXHIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CC=C(C=C1)C2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


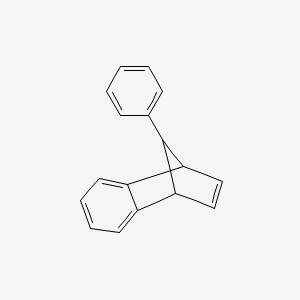
![Cyclo(l-homocysteinyl-N-methyl-L-phenylalanyl-L-tyrosyl-D-tryptophyl-L-Lysyl-L-valyl),(1(R)1')-thioether with3-[(2-mercaptoacetyl)amino]-L-alanyl-L-Lysyl-l-cysteinyl-l-lysinamide](/img/structure/B13815644.png)
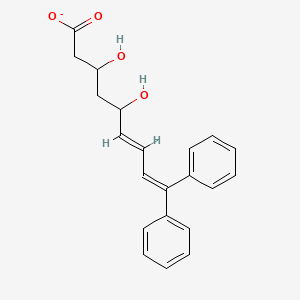
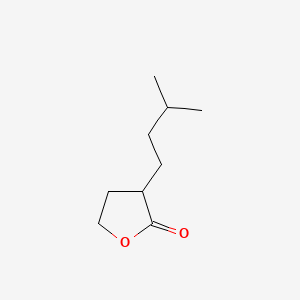
![3-Ethyl-2-((E)-2-[5-((Z)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2H-pyran-3(6H)-YL]ethenyl)-1,3-benzothiazol-3-ium iodide](/img/structure/B13815659.png)
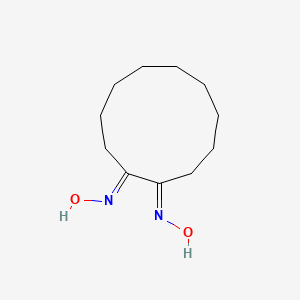
![(2R,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3S,4S,6R)-4,6-diamino-3-[(2S,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B13815670.png)
![[3-[(2E)-3,7-Dimethylocta-2,6-dienyl]-2,4-dihydroxy-6-methoxyphenyl]phenylmethanone](/img/structure/B13815672.png)
![2,3-Diamino[sulfonylbisbenzene]](/img/structure/B13815687.png)
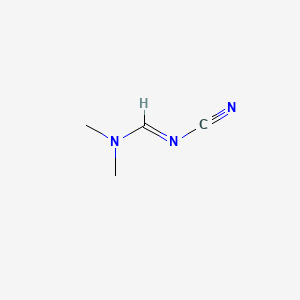
![6-(4-Fluorophenyl)-2-methylimidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B13815706.png)
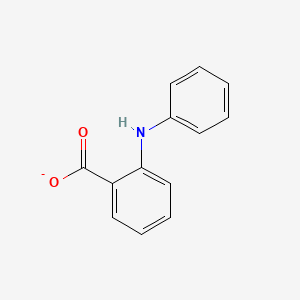
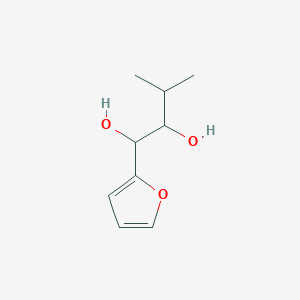
![(2-Acetyloxy-6-oxabicyclo[3.1.0]hexan-3-yl) acetate](/img/structure/B13815714.png)
